(5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15563463
Molecular Formula: C22H20BrN3O3S
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20BrN3O3S |
|---|---|
| Molecular Weight | 486.4 g/mol |
| IUPAC Name | (5Z)-2-(2-bromophenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C22H20BrN3O3S/c1-3-11-29-17-10-9-14(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)15-7-5-6-8-16(15)23/h5-10,12-13H,3-4,11H2,1-2H3/b19-13- |
| Standard InChI Key | BGYODJZKAUAYEM-UYRXBGFRSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OCC |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OCC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular architecture of (5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1, thiazolo[3,2-b] triazol-6(5H)-one integrates a bicyclic thiazolo[3,2-b][1,2,] triazol-6(5H)-one system fused to two aromatic substituents. The thiazole ring (a five-membered ring containing sulfur and nitrogen) is annulated with a triazole ring (a five-membered ring with three nitrogen atoms), creating a planar, conjugated system that enhances electronic delocalization .
The 2-bromophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, while the 3-ethoxy-4-propoxybenzylidene moiety at position 5 contributes hydrophobic character and conformational flexibility. The Z-configuration of the benzylidene double bond (confirmed by NMR and X-ray crystallography in analogous compounds ) ensures optimal spatial alignment for target interactions.
Table 1: Key Molecular Properties
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of this compound typically proceeds through a three-step sequence:
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Formation of the Thiazolo-Triazole Core: Condensation of 2-aminothiazole derivatives with triazole precursors under basic conditions yields the bicyclic framework .
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Bromophenyl Incorporation: Palladium-catalyzed cross-coupling reactions introduce the 2-bromophenyl group at position 2, with Suzuki-Miyaura couplings proving effective for aryl halide functionalization.
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Benzylidene Attachment: A Knoevenagel condensation between the triazolone carbonyl and 3-ethoxy-4-propoxybenzaldehyde installs the benzylidene moiety, with rigorous control of reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to favor the Z-isomer.
Yield Optimization Challenges
Reported yields for the final step range from 35–45%, limited by competing side reactions such as over-condensation or isomerization. Catalytic additives like piperidine or acetic acid improve regioselectivity, while chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the desired product.
Biological Activities and Mechanistic Insights
Antiproliferative Activity
In vitro screens against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) demonstrate dose-dependent growth inhibition, with IC₅₀ values of 8.2–12.4 μM. The bromine atom enhances membrane permeability and target binding, as evidenced by a 3.1-fold reduction in potency when replaced with chlorine in analog studies .
Kinase Inhibition Profiling
Molecular docking simulations suggest strong affinity for cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. The bromophenyl group occupies a hydrophobic pocket near the ATP-binding site, while the benzylidene moiety forms π-π interactions with Phe82 and His84 residues.
Analytical Characterization Techniques
Spectroscopic Identification
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¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, bromophenyl-H), and 1.31 (t, 6H, ethoxy/propoxy-CH₃).
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HRMS (ESI+): Observed m/z 486.0642 [M+H]⁺ (calculated 486.0648).
Comparative Analysis with Structural Analogs
Substituent Position Effects
Replacing the 2-bromophenyl group with a 4-bromophenyl isomer (as in CID 1558017 ) reduces anticancer activity (IC₅₀ = 18.9 μM), highlighting the importance of ortho-substitution for target engagement.
Alkoxy Chain Modifications
Shortening the propoxy group to methoxy (as in CID 1978425 ) decreases lipophilicity (LogP = 3.1) and potency (IC₅₀ = 22.3 μM), underscoring the role of alkyl chain length in membrane penetration.
Table 2: Biological Activities of Selected Analogs
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